3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide
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Overview
Description
3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core linked to an isoindoline moiety through a hexanamido linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Isoindoline Moiety: This step involves the cyclization of a phthalic anhydride derivative with an appropriate amine to form the isoindoline structure.
Linker Attachment: The hexanamido linker is introduced through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Benzofuran Core Synthesis: The benzofuran core is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the benzofuran core with the isoindoline moiety through the hexanamido linker, typically using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the isoindoline moiety, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide and ester functionalities, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Reduced derivatives of the isoindoline moiety.
Substitution: Substituted amide or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its isoindoline moiety is known to interact with certain enzymes, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased durability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline moiety is known to bind to certain enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
What sets 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE apart from similar compounds is its unique combination of a benzofuran core and an isoindoline moiety linked by a hexanamido chain. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H21N3O5/c24-21(28)20-19(16-10-5-6-11-17(16)31-20)25-18(27)12-2-1-7-13-26-22(29)14-8-3-4-9-15(14)23(26)30/h3-6,8-11H,1-2,7,12-13H2,(H2,24,28)(H,25,27) |
InChI Key |
XTTRKMNARNCNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
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